molecular formula C7H4INO4 B1630002 4-Iodopyridine-2,6-dicarboxylic acid CAS No. 506423-80-9

4-Iodopyridine-2,6-dicarboxylic acid

Cat. No. B1630002
CAS RN: 506423-80-9
M. Wt: 293.02 g/mol
InChI Key: CIYYPWOUZPEAHS-UHFFFAOYSA-N
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Description

Synthesis Analysis

For example, a hydrothermal synthesis method has been reported: A mixture of Cu(OAc)2·H2O , 4-iodopyridine-2,6-dicarboxylic acid , and 4-imidazol-1-yl-pyridine in deionized water is heated at 90°C for 72 hours . Blue crystals of the title compound are obtained after cooling to room temperature .


Molecular Structure Analysis

The crystallographic data and fractional atomic coordinates are provided in the supplementary materials .

Scientific Research Applications

Synthesis and Structural Engineering

  • 4-Iodopyridine-2,6-dicarboxylic acid has been used in the regiochemical modification of trihalopyridines, providing new building blocks for pharmaceutical research. Specifically, its derivatives can be synthesized through selective nucleophilic displacement, offering a variety of new structures (Bobbio & Schlosser, 2001).

Coordination Polymers and Metal-Organic Frameworks (MOFs)

  • This compound plays a crucial role in the formation of novel coordination polymers and MOFs, exhibiting diverse structural configurations. These structures have potential applications in areas like catalysis and gas storage. For example, the self-assembly of 4-hydroxypyridine-2,6-dicarboxylic acid with various metal ions forms coordination polymers with distinct geometries and properties (Gao et al., 2006).

Photovoltaic and Solar Cell Applications

  • Derivatives of 4-Iodopyridine-2,6-dicarboxylic acid are being used in solar cell technology. For instance, its integration into trinuclear ruthenium complexes adsorbed on TiO2 films has shown high efficiency in converting light into electricity, indicating its potential in enhancing solar energy harvesting (Nazeeruddin et al., 1990).

Fluorescence and Luminescence Studies

  • Complexes formed with 4-Iodopyridine-2,6-dicarboxylic acid and rare earth metals like terbium (Tb) have been studied for their fluorescence properties. These studies are significant for developing materials for organic light-emitting devices and medical diagnostics (Tang et al., 2008).

properties

IUPAC Name

4-iodopyridine-2,6-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYYPWOUZPEAHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(=O)O)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631513
Record name 4-Iodopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodopyridine-2,6-dicarboxylic acid

CAS RN

506423-80-9
Record name 4-Iodopyridine-2,6-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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